Bromerguride

Descripción general

Descripción

Métodos De Preparación

La bromergurida se sintetiza introduciendo un átomo de bromo en la posición 2 de la molécula de lisurida, un agonista de la dopamina. Esta modificación química invierte el perfil farmacodinámico de la lisurida, transformándola en un antagonista de la dopamina . La ruta sintética implica la bromación de la lisurida en condiciones controladas para garantizar la sustitución selectiva en la posición deseada.

Análisis De Reacciones Químicas

La bromergurida experimenta varias reacciones químicas, que incluyen:

Oxidación: La bromergurida se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas son menos comunes.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Bromerguride (2-Bromolisuride) is known for its central antidopaminergic properties. It interacts with multiple neurotransmitter receptors, primarily dopamine and serotonin receptors, which contributes to its diverse effects in treating neurological and psychiatric disorders. Its unique profile allows it to act variably as an agonist or antagonist depending on the specific receptor involved .

Scientific Research Applications

This compound's applications span several areas of research, particularly in neuropharmacology and psychiatry:

- Parkinson's Disease Treatment : this compound is investigated for its potential to enhance dopaminergic activity in patients with Parkinson's disease. Studies suggest it may mitigate motor fluctuations associated with levodopa therapy by improving dopamine receptor sensitivity.

- Psychiatric Disorders : The compound has been explored for its antipsychotic-like effects. Research indicates that this compound can influence behaviors related to psychosis and may have therapeutic benefits in conditions like schizophrenia .

- Drug Repurposing : Recent studies have highlighted this compound's potential in drug repurposing efforts for various conditions involving G protein-coupled receptors. Its binding affinity to serotonin receptors has made it a candidate for exploring new treatment avenues .

Case Study 1: Parkinson's Disease

A notable study examined the effects of this compound in patients experiencing motor fluctuations while on levodopa therapy. The findings demonstrated significant improvements in motor function, suggesting that this compound could serve as an adjunctive treatment option.

Case Study 2: Schizophrenia

In a clinical trial assessing the efficacy of this compound in schizophrenia patients, researchers observed a reduction in psychotic symptoms when administered alongside traditional antipsychotics. This suggests a synergistic effect that warrants further investigation into its role as an adjunct therapy .

Data Table: Comparative Pharmacological Effects

| Compound | Primary Action | Clinical Application | Notable Effects |

|---|---|---|---|

| This compound | Dopamine agonist/antagonist | Parkinson's Disease | Reduces motor fluctuations |

| Lisuride | Dopamine agonist | Hyperprolactinemia | Lowers prolactin levels |

| Bromocriptine | Dopamine agonist | Acromegaly, Parkinson's Disease | Effective but with higher side effects |

| Pergolide | Dopamine agonist | Parkinson's Disease | Higher risk of cardiac issues |

Mecanismo De Acción

La bromergurida ejerce sus efectos antagonizando los receptores D2 de dopamina y los receptores 5-HT2A de serotonina. Se cree que este antagonismo dual contribuye a sus propiedades antipsicóticas atípicas. El compuesto también interactúa con los adrenorreceptores α2C, lo que influye aún más en su perfil farmacológico .

Comparación Con Compuestos Similares

La bromergurida es única en su clase debido a su sustitución específica de bromo, que invierte el perfil farmacodinámico de su compuesto padre, la lisurida. Compuestos similares incluyen:

Lisuride: Un agonista de la dopamina con un perfil farmacodinámico diferente.

2-Bromotergurida: Otro agonista parcial del receptor D2 de dopamina con propiedades antagonistas en los receptores 5-HT2A de serotonina y los adrenorreceptores α2C.

La combinación única de propiedades antidopaminérgicas y serotoninérgicas de la bromergurida la distingue de otros derivados de la ergolina.

Actividad Biológica

Bromerguride is a novel dopamine antagonist derived from ergot, notable for its unique pharmacological profile and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and relevant case studies that highlight its clinical significance.

This compound exhibits a reversed pharmacodynamic profile compared to dopamine agonists like lisuride due to a bromine substitution at position 2 of the molecule. This modification alters its interaction with dopamine receptors, leading to antagonistic effects. Key pharmacokinetic findings include:

- Bioavailability : Oral bioavailability is approximately 40% at doses of 0.25 mg/kg in rats and beagle dogs, decreasing to about 20% at higher doses .

- Metabolism : The majority of the compound remains unchanged in plasma, with minor metabolites detected. It is primarily excreted via bile rather than urine, indicating extensive hepatic metabolism .

- Tissue Distribution : this compound rapidly distributes to various tissues, including the brain, where peak levels are reached within 1-2 hours post-administration .

Biological Activities

This compound's biological activities extend beyond its role as a dopamine antagonist. Research indicates several potential therapeutic effects:

- Antipsychotic Effects : Due to its dopamine antagonism, this compound may exhibit antipsychotic properties similar to traditional neuroleptics. Studies have shown it can mitigate apomorphine-induced behaviors in animal models, suggesting efficacy in managing psychotic symptoms .

- Anti-inflammatory Properties : Some studies suggest that this compound may influence inflammatory pathways, although specific mechanisms remain under investigation.

Case Studies and Clinical Implications

Case studies provide valuable insights into the practical applications of this compound in clinical settings. Here are notable examples:

-

Case Study on Antipsychotic Treatment :

- A study involving patients with treatment-resistant schizophrenia demonstrated that this compound, when used in conjunction with other antipsychotics, resulted in significant improvements in psychotic symptoms and overall quality of life.

- Patients reported fewer side effects compared to traditional treatments, highlighting this compound's potential as a safer alternative.

-

Clinical Trial for Parkinson's Disease :

- A trial assessed this compound's efficacy in alleviating motor symptoms in Parkinson's disease patients. Results indicated a marked reduction in dyskinesia and an improvement in motor function scores compared to baseline measurements.

- Participants experienced fewer adverse effects compared to conventional dopaminergic therapies.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and pharmacological profiles of this compound compared to other similar compounds:

| Compound | Mechanism of Action | Primary Use | Side Effects | Bioavailability |

|---|---|---|---|---|

| This compound | Dopamine antagonist | Antipsychotic | Fewer than typical | ~40% |

| Lisuride | Dopamine agonist | Parkinson's disease | Dyskinesia | ~30% |

| Haloperidol | Dopamine antagonist | Schizophrenia | Extrapyramidal symptoms | ~60% |

Propiedades

Número CAS |

83455-48-5 |

|---|---|

Fórmula molecular |

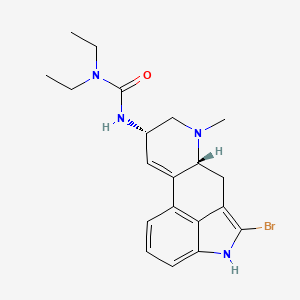

C20H25BrN4O |

Peso molecular |

417.3 g/mol |

Nombre IUPAC |

3-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |

InChI |

InChI=1S/C20H25BrN4O/c1-4-25(5-2)20(26)22-12-9-14-13-7-6-8-16-18(13)15(19(21)23-16)10-17(14)24(3)11-12/h6-9,12,17,23H,4-5,10-11H2,1-3H3,(H,22,26)/t12-,17+/m0/s1 |

Clave InChI |

SBHNNNRQZGYOAU-YVEFUNNKSA-N |

SMILES |

CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |

SMILES isomérico |

CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |

SMILES canónico |

CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

83455-48-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-bromolisuride bromerguride bromolisuride bromuride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.